N-benzyl-3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide
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Overview
Description
N-benzyl-3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide is a synthetic organic compound that features a unique combination of azetidine, pyrazole, and benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound under mild conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group.
Azetidine ring formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Coupling reactions: The final step involves coupling the bromo-pyrazole with the azetidine derivative using a suitable base and solvent system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromo group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization reactions: The azetidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate or sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
N-benzyl-3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide has several scientific research applications:
Medicinal chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological studies: The compound can be used to study the biological activity of pyrazole and azetidine derivatives, including their potential as antimicrobial or anticancer agents.
Materials science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-benzyl-3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity . The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide
- N-benzyl-3-[(4-fluoro-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide
- N-benzyl-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide
Uniqueness
N-benzyl-3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide is unique due to the presence of the bromo group, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules . Additionally, the combination of azetidine and pyrazole rings provides a unique structural framework that can be exploited for various applications .
Properties
IUPAC Name |
N-benzyl-3-[(4-bromopyrazol-1-yl)methyl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O/c16-14-7-18-20(11-14)10-13-8-19(9-13)15(21)17-6-12-4-2-1-3-5-12/h1-5,7,11,13H,6,8-10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHRFJLOIXRNIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CC=C2)CN3C=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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